N-[3-(oxan-4-yloxy)propyl]prop-2-enamide
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Overview
Description
N-[3-(oxan-4-yloxy)propyl]prop-2-enamide, also known as OP3, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
N-[3-(oxan-4-yloxy)propyl]prop-2-enamide works by binding to a specific site on the TRPV1 ion channel, causing it to open and allowing ions to flow through. This results in the perception of heat and pain. N-[3-(oxan-4-yloxy)propyl]prop-2-enamide also has an effect on the production of certain cytokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
N-[3-(oxan-4-yloxy)propyl]prop-2-enamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, and has also been shown to have an effect on the release of certain neurotransmitters. Additionally, N-[3-(oxan-4-yloxy)propyl]prop-2-enamide has been shown to have an effect on the regulation of body temperature.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[3-(oxan-4-yloxy)propyl]prop-2-enamide in lab experiments is its selectivity for the TRPV1 ion channel, which allows researchers to study the channel's function in more detail. However, one limitation is the lack of information on the long-term effects of N-[3-(oxan-4-yloxy)propyl]prop-2-enamide on the body.
Future Directions
There are several potential future directions for research on N-[3-(oxan-4-yloxy)propyl]prop-2-enamide. One area of interest is the development of new pain medications based on the compound. Additionally, further research is needed to fully understand the mechanism of action of N-[3-(oxan-4-yloxy)propyl]prop-2-enamide and its effects on the body. Finally, there is potential for the development of new treatments for inflammatory diseases based on the anti-inflammatory effects of N-[3-(oxan-4-yloxy)propyl]prop-2-enamide.
Synthesis Methods
The synthesis of N-[3-(oxan-4-yloxy)propyl]prop-2-enamide involves the reaction of 3-hydroxypropyl acrylate with 4-bromo-1-butanol in the presence of a base, followed by the reaction of the resulting product with propionyl chloride. The final product is obtained by reacting the intermediate with sodium methoxide in methanol.
Scientific Research Applications
N-[3-(oxan-4-yloxy)propyl]prop-2-enamide has shown potential as a useful tool in scientific research due to its ability to act as a selective modulator of the TRPV1 ion channel. This channel is involved in the perception of pain and temperature, making it an attractive target for the development of new pain medications. N-[3-(oxan-4-yloxy)propyl]prop-2-enamide has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
N-[3-(oxan-4-yloxy)propyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-2-11(13)12-6-3-7-15-10-4-8-14-9-5-10/h2,10H,1,3-9H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQONOAKRTUOGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCCOC1CCOCC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(oxan-4-yloxy)propyl]prop-2-enamide |
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